(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride
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Overview
Description
(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a white crystalline solid with a molecular weight of 200.71 g/mol . This compound is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,3,4,5-tetramethylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions
Major Products Formed:
Oxidation: Formation of azines and other oxidized derivatives.
Reduction: Formation of hydrazones and other reduced products.
Substitution: Formation of substituted phenylhydrazines
Scientific Research Applications
(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
(2,3,4,5-Tetramethylphenyl)hydrazine: The parent compound without the hydrochloride group.
3,4-Dimethylphenylhydrazine hydrochloride: A similar compound with fewer methyl groups on the phenyl ring.
Phenylhydrazine hydrochloride: A simpler analog with no methyl groups on the phenyl ring
Uniqueness: (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of multiple methyl groups can also affect its solubility and stability compared to other phenylhydrazine derivatives .
Properties
Molecular Formula |
C10H17ClN2 |
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Molecular Weight |
200.71 g/mol |
IUPAC Name |
(2,3,4,5-tetramethylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-6-5-10(12-11)9(4)8(3)7(6)2;/h5,12H,11H2,1-4H3;1H |
InChI Key |
BHGUTAGVOCDXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)NN.Cl |
Origin of Product |
United States |
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